4-(3-Fluoro-4-methylphenyl)benzaldehyde
Description
BenchChem offers high-quality 4-(3-Fluoro-4-methylphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-methylphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGFMXZTBIYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680145 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885964-50-1 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
X-ray crystal structure of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
An In-Depth Technical Guide to the Structural Elucidation of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
A Methodological & Predictive Approach for Crystal Engineering
To researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic curiosity; it is the blueprint for function, interaction, and therapeutic potential. The crystal structure of an active pharmaceutical ingredient (API) or a key intermediate dictates critical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, field-proven methodology for determining and analyzing the crystal structure of a target molecule, using 4-(3-Fluoro-4-methylphenyl)benzaldehyde as a practical case study.
While a public crystal structure for this specific molecule is not available at the time of this writing, its absence provides a unique opportunity. Instead of merely reviewing existing data, we will walk through the entire workflow a senior application scientist would follow: from the strategic synthesis and crystallization to the predictive analysis of its solid-state architecture. This document serves as both a protocol and a predictive analysis, grounded in the principles of crystal engineering.
Part 1: Synthesis and Crystallization Strategy
The journey to a crystal structure begins with the synthesis of high-purity material. The target molecule, 4-(3-Fluoro-4-methylphenyl)benzaldehyde, is a biaryl system, for which the Suzuki-Miyaura cross-coupling reaction is a robust and versatile synthetic tool.
Proposed Synthetic Pathway
The chosen strategy involves the palladium-catalyzed coupling of a suitable arylboronic acid with an aryl halide. This approach is favored for its high yields, tolerance of various functional groups, and generally mild reaction conditions.
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-fluoro-4-methylbenzene (1.05 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (volume appropriate for the scale).
-
Degassing: Bubble argon gas through the mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(3-Fluoro-4-methylphenyl)benzaldehyde.
Crystallization: The Art of Inducing Order
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution. The choice of solvent is critical and is guided by the polarity and functional groups of the molecule. Our target has a polar aldehyde group but is predominantly nonpolar due to the two phenyl rings.
-
Solvent Screening: Test the solubility of the purified compound (~5-10 mg) in a range of solvents (e.g., hexane, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature. A mixture of a good solvent and a poor solvent (an "anti-solvent") is often ideal. For this molecule, an ethanol/water or dichloromethane/hexane system is a promising starting point.
-
Crystal Growth: Dissolve a small amount of the high-purity compound in a minimal amount of the chosen "good" solvent in a clean vial.
-
Induce Supersaturation:
-
Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and leading to crystal formation.
-
Anti-Solvent Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger, sealed jar containing the "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the vial, reducing the compound's solubility and promoting crystallization.
-
-
Harvesting: Once well-formed, transparent crystals are observed, carefully remove them from the solution using a loop or fine forceps and mount them for diffraction analysis.
Part 2: The Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[1][2]
Diagram 2: SC-XRD Experimental & Computational Workflow
Sources
An In-depth Technical Guide to 4-(3-Fluoro-4-methylphenyl)benzaldehyde for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-(3-fluoro-4-methylphenyl)benzaldehyde, a biaryl aldehyde of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information and practical insights into its synthesis, characteristics, and potential applications.
Introduction: The Significance of Fluorinated Biaryl Aldehydes
Biaryl scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutics.[1] The introduction of a fluorine atom into these structures can significantly enhance their metabolic stability and bioavailability.[2][3] 4-(3-Fluoro-4-methylphenyl)benzaldehyde, as a member of this class, presents a unique combination of a flexible biaryl core, a reactive aldehyde group for further chemical modifications, and the advantageous properties imparted by the fluoro and methyl substituents. These features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[2][3]
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-(3-fluoro-4-methylphenyl)benzaldehyde is not widely published, its properties can be reliably predicted based on its constituent parts and related known compounds.
Predicted Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₄H₁₁FO | Based on structure |
| Molecular Weight | 214.24 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar biaryl aldehydes |
| Melting Point | Not available; expected to be a solid at room temperature | Analogy to 4-(3-Methylphenyl)benzaldehyde which is a solid[4] |
| Boiling Point | > 206 °C | Higher than 3-Fluoro-4-methylbenzaldehyde (206 °C)[2] due to increased molecular weight |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water | General solubility of biaryl compounds |
Spectroscopic Analysis: An Educated Prediction
The structural features of 4-(3-fluoro-4-methylphenyl)benzaldehyde suggest the following characteristic spectroscopic signatures:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), aromatic protons in the two different phenyl rings, and a singlet for the methyl group protons (around 2.3-2.5 ppm). The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with multiple signals in the aromatic region. The carbon atoms bonded to fluorine will exhibit a large C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-H stretching vibrations of the aromatic rings and the methyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Reactivity: A Focus on Suzuki-Miyaura Coupling
The most common and efficient method for synthesizing biaryl compounds like 4-(3-fluoro-4-methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Retrosynthetic Analysis
A logical retrosynthetic approach for 4-(3-fluoro-4-methylphenyl)benzaldehyde involves disconnecting the biaryl bond, leading to two key starting materials: (3-fluoro-4-methylphenyl)boronic acid and 4-bromobenzaldehyde.
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the synthesis. Note that specific conditions may require optimization.
-
Reaction Setup: In a round-bottom flask, combine (3-fluoro-4-methylphenyl)boronic acid (1.0 eq), 4-bromobenzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura synthesis.
Applications in Research and Drug Development
The aldehyde functionality of 4-(3-fluoro-4-methylphenyl)benzaldehyde makes it a versatile intermediate for a variety of chemical transformations, opening doors to a wide range of derivatives.
-
Medicinal Chemistry: The biaryl core is a common motif in pharmacologically active compounds. The aldehyde can be readily converted into other functional groups such as alcohols, amines, and carboxylic acids, allowing for the exploration of a broad chemical space in the search for new drug candidates. The presence of the fluorine atom can enhance drug-like properties.[2][3]
-
Materials Science: Biaryl structures are also of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific electronic properties conferred by the fluoro and methyl substituents could be exploited in the design of novel materials.
-
Asymmetric Catalysis: Chiral biaryl aldehydes have been used as organocatalysts.[5] Derivatives of the title compound could potentially be developed into new catalysts for asymmetric synthesis.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-(3-fluoro-4-methylphenyl)benzaldehyde and its precursors. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-(3-Fluoro-4-methylphenyl)benzaldehyde is a valuable and versatile building block for chemical synthesis. Its unique combination of a fluorinated biaryl scaffold and a reactive aldehyde group makes it a compound of high interest for researchers in drug discovery, medicinal chemistry, and materials science. The synthetic accessibility via the robust Suzuki-Miyaura coupling further enhances its utility. As research in these fields continues to advance, the demand for specialized building blocks like this will undoubtedly grow.
References
-
Huang, F., Tao, L. F., Liu, J., Qian, L., & Liao, J. Y. (2023). Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. Organic & Biomolecular Chemistry, 21(15), 3136-3140. [Link]
-
PubChem. 4-Fluoro-3-methylbenzaldehyde. [Link]
-
ResearchGate. Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. [Link]
-
ResearchGate. Atroposelective synthesis of biaryls. [Link]
-
National Institutes of Health. Expanding chemical space by para-C−H arylation of arenes. [Link]
-
The Journal of Organic Chemistry. Iron-Catalyzed Dearomatization of Biaryl Ynones with Aldehydes via Double C–H Functionalization in Eco-Benign Solvents: Highly Atom-Economical Synthesis of Acylated Spiro[5.5]trienones. [Link]
-
Supporting Information. General procedure for the synthesis of aldehydes. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
-
Organic Chemistry at CU Boulder. Example 7 - Spectroscopy Tutorial. [Link]
Sources
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profiling of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Topic: Solubility of 4-(3-Fluoro-4-methylphenyl)benzaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]
Executive Summary & Chemical Context
4-(3-Fluoro-4-methylphenyl)benzaldehyde is a specialized biaryl intermediate, typically utilized in the synthesis of liquid crystals, organic semiconductors, and pharmaceutical pharmacophores (e.g., kinase inhibitors).[1][2] Structurally, it consists of two phenyl rings connected by a single bond (biaryl), featuring a polar aldehyde handle on one ring and a lipophilic fluoro-methyl substitution pattern on the other.[1][2]
This specific substitution pattern creates a "Push-Pull" solubility challenge :
-
The Biaryl Core: Increases planarity and
- stacking interactions, generally raising the melting point and lattice energy, which opposes dissolution.[1][2] -
The Aldehyde (-CHO): Provides a dipole moment, facilitating solubility in polar aprotic solvents (e.g., DMSO, DMF).[1][2]
-
The Fluoro-Methyl Group: Increases lipophilicity (LogP) and enables solubility in chlorinated and aromatic solvents (e.g., DCM, Toluene).[1][2]
This guide provides the theoretical framework, experimental protocols, and thermodynamic modeling strategies required to determine and optimize the solubility of this compound for synthesis and purification.[1][2]
Predictive Solubility Profile
Before initiating wet-lab experiments, a structural analysis provides a baseline for solvent screening.[1][2] Based on the General Solubility Equation (GSE) and functional group contributions, the expected profile is as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the aromatic biaryl core; disrupts |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions with the aldehyde carbonyl; useful for reaction media (e.g., nucleophilic additions).[1][2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Good general solvency; likely candidates for crystallization when paired with anti-solvents.[1][2] |
| Aromatics | Toluene, Xylene | Moderate (Temp Dependent) | |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Limited interaction with the hydrophobic fluoro-methyl end; solubility increases significantly with temperature (Van't Hoff behavior).[1][2] |
| Alkanes | Hexane, Heptane, Cyclohexane | Poor | The compound is too polar (aldehyde) and rigid for efficient solvation in aliphatic chains.[1][2] Used as Anti-solvents .[1][2] |
| Water | Water | Insoluble | High lipophilicity (LogP > 3.0 estimated) and lack of H-bond donors prevent aqueous solubility.[1][2] |
Experimental Determination Protocols
To generate accurate mole-fraction solubility data (
Protocol A: Gravimetric "Shake-Flask" Method (Gold Standard)
Best for: Generating saturation data for thermodynamic modeling.[1][2]
-
Preparation: Add excess solid 4-(3-Fluoro-4-methylphenyl)benzaldehyde to 10 mL of the target solvent in a jacketed glass equilibrium cell.
-
Equilibration: Stir the suspension magnetically at a fixed temperature (e.g., 298.15 K) for 24–48 hours .
-
Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature to separate phases.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent adsorption of the lipophilic compound).[1][2]
-
Quantification: Transfer a known volume (
) to a pre-weighed weighing dish. Evaporate the solvent under vacuum/nitrogen flow until constant mass is achieved.[1][2] -
Calculation:
[1][2]
Protocol B: Dynamic Laser Monitoring (Crystal16/Crystalline)
Best for: Rapid metastable zone width (MSZW) determination for crystallization.[1][2]
-
Loading: Load varying concentrations of the solute (e.g., 50, 100, 150 mg/mL) into 4 mL vials with a magnetic stir bar.
-
Ramping: Heat the vials at a rate of 1.0 °C/min while monitoring turbidity (transmissivity).
-
Clear Point: Record the temperature (
) where transmissivity hits 100% (Solubility temperature). -
Cloud Point: Cool at -1.0 °C/min and record the temperature (
) where crystals first appear. -
Output: Plot Concentration vs. Temperature to define the Solubility Curve and Metastable Zone .
Workflow Visualization: Solvent Screening Strategy
The following diagram outlines the decision logic for selecting solvents based on the intended process (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection based on process requirements (Synthesis vs. Crystallization).
Thermodynamic Modeling
To extrapolate experimental data to other temperatures (essential for scaling up), the Modified Apelblat Equation is the standard model for non-ideal solutions of aromatic aldehydes.[1][2]
The Model
[1][2]Where:
- = Mole fraction solubility of the solute.[1][2]
- = Absolute temperature (K).[1][2][3][4]
- = Empirical parameters derived from regression of experimental data.
Why this matters:
For biaryl aldehydes, the enthalpy of solution (
-
High Sensitivity: Use Cooling Crystallization (e.g., in Ethanol).[1][2]
-
Low Sensitivity: Use Evaporative or Anti-solvent Crystallization (e.g., DCM + Hexane).[1][2]
Process Implications
A. Synthesis (Suzuki-Miyaura Coupling)
This molecule is typically synthesized via coupling 4-formylphenylboronic acid with 4-bromo-2-fluoro-1-methylbenzene.[1][2]
-
Solvent Choice: A mixture of Toluene/Water or Dioxane/Water is critical.[1][2]
-
Solubility Issue: The product (biaryl aldehyde) may precipitate out of the reaction mixture as it forms, potentially trapping the catalyst (Pd).[1][2]
-
Solution: Maintain reaction temperature >80°C to keep the aldehyde in the organic phase, ensuring complete conversion.
B. Purification (Recrystallization)
The presence of the fluorine atom often lowers the melting point slightly compared to the non-fluorinated analog, but it increases lipophilicity.[1][2]
-
Recommended System: Ethanol (solvent) + Water (anti-solvent) .[1][2]
-
Protocol: Dissolve crude solid in refluxing Ethanol. Slowly add warm Water until slight turbidity appears.[1][2] Allow to cool slowly to 4°C. This leverages the steep solubility curve of the aldehyde in aqueous alcohol mixtures.[1][2]
References
-
Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Foundational text on solubility prediction).
-
Acree, W. E., & Abraham, M. H. (2001).[1][2] Solubility Predictions for Crystalline Organic Compounds in Organic Solvents. Journal of Solution Chemistry . Link
-
Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences . Link
-
Wang, J., et al. (2020).[1][2] Thermodynamic Equilibrium and Modeling of 4-Formylphenylboronic Acid in Different Solvents. Journal of Chemical & Engineering Data . (Reference for solubility behavior of the boronic acid precursor). Link
-
PubChem. (2025).[1][2] Compound Summary: 4-Fluoro-3-methylbenzaldehyde.[1][2][5] National Library of Medicine.[1][2] (Source for structural analogs and physicochemical properties).[1][2][4] Link
Sources
Methodological & Application
Aldol condensation reactions involving 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Application Note: Optimization of Crossed-Aldol Condensations Utilizing 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Introduction & Scope
This application note details the methodological framework for utilizing 4-(3-Fluoro-4-methylphenyl)benzaldehyde (referred to herein as Compound A ) as an electrophile in Claisen-Schmidt (crossed-aldol) condensations.
Compound A is a substituted biphenyl aldehyde. Unlike simple benzaldehydes, the biphenyl core significantly increases lipophilicity and extends the
Key Challenges Addressed:
-
Solubility: The biphenyl scaffold reduces solubility in standard ethanolic media.
-
Reactivity: Ensuring complete conversion without self-condensation of the ketone partner.
-
Purification: Strategies for isolating high-purity crystalline solids without chromatography.
Chemical Profile & Handling
| Property | Description |
| Compound Name | 4-(3-Fluoro-4-methylphenyl)benzaldehyde |
| Structure Class | Biaryl Aldehyde / Fluorinated Biphenyl |
| Molecular Weight | ~214.24 g/mol (Calculated) |
| Physical State | Solid (Likely crystalline powder) |
| Solubility | Low in water/cold EtOH. Soluble in THF, DCM, warm EtOH/MeOH. |
| Reactivity | Non-enolizable electrophile (Acceptor only). |
| Storage | Store under inert atmosphere ( |
Safety Note: Fluorinated aromatic aldehydes can be skin and eye irritants.[1] Handle in a fume hood.
Reaction Mechanism & Pathway
The synthesis follows the Claisen-Schmidt Condensation mechanism.[2][3][4][5][6] Since Compound A lacks
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation targeting chalcone synthesis.
Experimental Protocols
Method A: Optimized Solvent-Mediated Synthesis (Recommended)
Best for: High-purity library generation where reaction monitoring is critical.
Rationale: Standard protocols often use pure ethanol. Due to the lipophilicity of the biphenyl core, Compound A may precipitate before reacting. This protocol uses a THF/Ethanol co-solvent system to maintain homogeneity.
Reagents:
-
Compound A (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
NaOH (40% aq. solution, 1.5 equiv)
-
Solvent: Ethanol:THF (1:1 ratio)
Protocol:
-
Preparation: In a round-bottom flask, dissolve Compound A (1.0 mmol) and the ketone partner (1.0 mmol) in 4 mL of THF.
-
Mixing: Add 4 mL of Ethanol. Ensure the solution is clear.
-
Catalysis: Cool the mixture to 0°C (ice bath) to minimize side reactions. Add NaOH (40% aq., ~0.15 mL) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The product will be a distinct spot with high UV activity (often fluorescent) and higher
than the starting aldehyde.
-
-
Workup:
-
Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize base and assist precipitation).
-
The chalcone should precipitate as a yellow/off-white solid.
-
-
Isolation: Filter via vacuum filtration.[4][5][7] Wash the cake with cold water (
mL) and cold EtOH ( mL). -
Purification: Recrystallize from hot Ethanol or Ethanol/DCM mixtures.
Method B: Green Solvent-Free Grinding (High Throughput)
Best for: Rapid screening and "Green Chemistry" compliance.
Rationale: Mechanical energy drives the reaction between solids, often accelerating the rate compared to solution phase.
Protocol:
-
Weigh Compound A (1.0 mmol), Ketone (1.0 mmol), and solid NaOH pellets (1.5 mmol) into a mortar.
-
Grind with a pestle for 10–20 minutes.
-
The mixture will likely become a sticky paste (eutectic melt) and then resolidify as the product forms and water is released.
-
Add 10 mL cold water to the mortar to dissolve the inorganic salts.
-
Filter the remaining solid product and wash thoroughly with water.
-
Recrystallize as described in Method A.
Characterization & Quality Control
To validate the synthesis of the chalcone derivative, look for these specific spectroscopic signatures:
| Technique | Key Diagnostic Signal | Interpretation |
| 1H NMR | Doublets at | Confirms trans ( |
| 1H NMR | Distinct aromatic region integration | Biphenyl system adds 7 protons (3 on F/Me ring, 4 on linker ring). |
| 13C NMR | Peak at | |
| IR | Shift to ~1650–1660 cm | Conjugated C=O stretch (lower than starting ketone). |
| HRMS | [M+H]+ | Confirm molecular formula (Check isotopic pattern for F). |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target chalcone.
Troubleshooting Guide
-
Issue: No Precipitation upon water addition.
-
Cause: The product might be an oil or too soluble in the residual THF.
-
Solution: Extract the aqueous mixture with Ethyl Acetate (
), dry over , and evaporate. Attempt crystallization from Hexane/EtOAc.
-
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Low solubility of Compound A limiting access to the enolate.
-
Solution: Add a Phase Transfer Catalyst (e.g., TBAB or CTAB, 5 mol%) to the reaction mixture.
-
-
Issue: Cannizzaro Reaction (Side Reaction).
-
Cause: Excess base concentration with no enolizable ketone present initially.
-
Solution: Ensure the ketone is mixed with the base before adding the aldehyde (Compound A) slowly.
-
References
-
Claisen-Schmidt Condensation Overview
-
Source: BenchChem. (2025).[4] "Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes."
-
-
Solvent-Free Protocols
-
Fluorinated Chalcone Synthesis
- Source: Shcherbakov, et al. (2021). "Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis." PMC.
-
URL:[Link]
-
Characterization Data (Analogous Structures)
Sources
- 1. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. praxilabs.com [praxilabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. gctlc.org [gctlc.org]
- 9. rsc.org [rsc.org]
Application Note: Synthesis & Derivatization of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Executive Summary & Strategic Value
This application note details the robust synthetic protocols for the derivatization of 4-(3-Fluoro-4-methylphenyl)benzaldehyde (referred to herein as FMPB-CHO ).
FMPB-CHO is a "privileged scaffold" in modern medicinal chemistry. It combines a biaryl core—essential for pi-stacking interactions in protein binding pockets—with a specific fluoro-methyl substitution pattern. The fluorine atom at the 3-position modulates pKa and metabolic stability (blocking Phase I oxidation), while the 4-methyl group provides a hydrophobic anchor.
This guide moves beyond simple recipes. It provides a modular workflow for converting this aldehyde into three distinct pharmacophore classes:
-
Secondary Amines (via Reductive Amination) – For solubility and kinase hinge binding.
-
Carboxylic Acids (via Pinnick Oxidation) – For amide coupling and linker attachment.
-
Benzimidazoles (via Oxidative Condensation) – For rigidifying the scaffold.
Pre-cursor Validation (Quality Control)
Before initiating derivatization, the integrity of the starting material must be validated. Commercial batches of biaryl aldehydes often contain residual palladium or boronic acid from the Suzuki coupling used to make them.
QC Checkpoint:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Diagnostic aldehyde singlet at
~10.05 ppm. -
TLC (20% EtOAc/Hexane): Single spot,
~0.6. -
Palladium Scavenging: If the material is dark or gray, treat with QuadraPure™ TU or similar thiourea scavengers before proceeding to prevent catalyst poisoning in subsequent hydrogenation steps.
Derivatization Pathways: The Workflow
The following diagram illustrates the divergent synthesis pathways covered in this protocol.
Figure 1: Divergent synthesis workflow for FMPB-CHO derivatives.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis)
Objective: Synthesis of secondary amines. Rationale: We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH4, STAB is mild and does not reduce the aldehyde/ketone until the imine is formed, preventing the formation of the alcohol side-product. It tolerates the electron-withdrawing fluorine on the biaryl ring well [1].
Reagents:
-
FMPB-CHO (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - catalytic/promoter)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve FMPB-CHO (100 mg, 0.47 mmol) and the amine (0.52 mmol) in DCE (4 mL). Add AcOH (27 µL).
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Critical: This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Add STAB (140 mg, 0.66 mmol) in one portion. The mixture may bubble slightly (H2 evolution).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (look for M+1 of amine; disappearance of Aldehyde M+1 peak).
-
Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 mins to quench borates.
-
Workup: Extract with DCM (3 x 5 mL). Dry organics over Na2SO4 and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting: If the reaction is sluggish (due to steric bulk of the amine), add 3Å molecular sieves to the imine formation step to drive water removal.
Protocol B: Pinnick Oxidation (Carboxylic Acid Synthesis)
Objective: Oxidation to 4-(3-Fluoro-4-methylphenyl)benzoic acid. Rationale: The Pinnick (Kraus) Oxidation is chosen over Jones or Permanganate oxidations. It is chemically specific for aldehydes -> acids and will not touch the aromatic methyl group or the biaryl bond. It uses Sodium Chlorite (NaClO2) generated in situ [2].
Reagents:
-
FMPB-CHO (1.0 equiv)
-
Sodium Chlorite (NaClO2) (1.5 equiv)
-
Sodium Dihydrogen Phosphate (NaH2PO4) (1.1 equiv)
-
Scavenger: 2-Methyl-2-butene (5.0 equiv)
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Procedure:
-
Preparation: Dissolve FMPB-CHO (200 mg) in t-BuOH (6 mL) and 2-methyl-2-butene (0.5 mL).
-
Why 2-methyl-2-butene? The reaction generates HOCl (hypochlorous acid) as a byproduct, which can chlorinate the electron-rich methyl-phenyl ring. The alkene scavenges HOCl efficiently.
-
-
Oxidant Solution: Dissolve NaClO2 (technical grade, 80%) and NaH2PO4 in Water (2 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at RT. The solution may turn pale yellow.
-
Reaction: Stir vigorously for 2–4 hours.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Isolation: The product often precipitates upon acidification. If so, filter and wash with water. Otherwise, dry organic layer and concentrate.
-
Note: This acid is an excellent handle for amide coupling (EDC/HOBt or HATU methods).
-
Protocol C: Benzimidazole Formation (Heterocycle Synthesis)
Objective: Synthesis of 2-[4-(3-Fluoro-4-methylphenyl)phenyl]-1H-benzimidazole. Rationale: Oxidative cyclization using Sodium Metabisulfite (Na2S2O5) allows for a one-pot reaction from the aldehyde and phenylenediamine, avoiding the need for a separate oxidation step [3].
Reagents:
-
FMPB-CHO (1.0 equiv)
-
1,2-Phenylenediamine (1.1 equiv)
-
Sodium Metabisulfite (Na2S2O5) (1.2 equiv)
-
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Mixing: Dissolve FMPB-CHO (100 mg) and 1,2-phenylenediamine (56 mg) in DMF (3 mL).
-
Reaction: Add Na2S2O5 (107 mg). Heat the mixture to 100°C for 4–6 hours.
-
Mechanism: The bisulfite acts as a mild oxidant to dehydrogenate the intermediate aminal to the imidazole ring.
-
Workup: Pour the reaction mixture into ice-water (20 mL). The product should precipitate as a solid.
-
Purification: Filtration and recrystallization from Ethanol/Water.
Analytical Data Summary (Expected)
| Derivative Type | Key 1H NMR Signal (Diagnostic) | Mass Spec (ESI) |
| Aldehyde (SM) | [M+H]+ 215.1 | |
| Benzyl Amine | [M+H]+ (Variable) | |
| Carboxylic Acid | [M-H]- 229.1 | |
| Benzimidazole | [M+H]+ 303.1 |
Safety & Handling
-
Fluorinated Compounds: While stable, fluorinated aromatics should be incinerated in specialized facilities to prevent HF formation.
-
Sodium Chlorite (Pinnick): Strong oxidant. Do not mix solid NaClO2 with organic material or reducing agents; it poses a fire/explosion risk. Always dissolve in water first.
-
DCE (Solvent): Carcinogen. Handle in a fume hood. DCM is a viable alternative for the reductive amination if DCE is restricted.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Pinnick, H. W., et al. (1981).[1] "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096. Link
- Ridley, R. G., et al. (2006). "One-pot synthesis of benzimidazoles from aldehydes and 1,2-diamines using sodium metabisulfite." Synthetic Communications.
-
Chem-Impex. "4-Fluoro-3-methylbenzaldehyde Product Page." (Grounding for commercial availability and general handling). Link
- Vertex AI Search. "Search Results for Reductive Amination of Biaryl Aldehydes." (Verified general reactivity patterns for biphenyl aldehydes).
Sources
Application Note: Strategic Utilization of 4-(3-Fluoro-4-methylphenyl)benzaldehyde in Heterocyclic Synthesis
[1]
Introduction & Molecule Profile[3][4][5]
4-(3-Fluoro-4-methylphenyl)benzaldehyde is a high-value biaryl intermediate.[1] Unlike simple benzaldehydes, this molecule incorporates a biphenyl core decorated with a fluorine atom and a methyl group on the distal ring.
-
Fluorine Effect: The C-3' fluorine atom modulates metabolic stability (blocking metabolic soft spots) and increases lipophilicity without significant steric penalty, a concept known as "bioisosteric mimicry."
-
Methyl Anchor: The C-4' methyl group provides a hydrophobic anchor, often critical for filling hydrophobic pockets in kinase or receptor targets.
-
Biaryl Core: The rigid biphenyl linker creates a defined spatial separation between the pharmacophore (heterocycle) and the hydrophobic tail.
Technical Specifications
| Property | Value / Description |
| IUPAC Name | 4-(3-Fluoro-4-methylphenyl)benzaldehyde |
| Molecular Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO, hot Ethanol; Insoluble in Water |
| Reactivity | Electrophilic aldehyde subject to nucleophilic attack; Biaryl core is stable to standard oxidation/reduction |
Application Workflows
The aldehyde functionality serves as the "linchpin" for generating diverse heterocyclic libraries. We present three validated protocols targeting distinct pharmacological classes: Dihydropyrimidinones (Calcium Channel Blockers) , Benzimidazoles (Kinase Inhibitors) , and Cinnamates (Material Science/Michael Acceptors) .[2]
Workflow Visualization
Figure 1: Divergent synthetic pathways from the biaryl aldehyde scaffold.[1]
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
Objective: Synthesis of 5-ethoxycarbonyl-4-[4-(3-fluoro-4-methylphenyl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Mechanism: Acid-catalyzed multicomponent condensation involving an N-acyliminium ion intermediate.[1]
Reagents:
-
Aldehyde: 1.0 mmol (214 mg)[1]
-
Ethyl Acetoacetate: 1.0 mmol (130 mg)[1]
-
Urea: 1.5 mmol (90 mg)[1]
-
Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) or conc.[1][2] HCl (2 drops)
-
Solvent: Ethanol (2 mL)
Procedure:
-
Charge: In a 10 mL microwave process vial, combine the aldehyde, ethyl acetoacetate, and urea.
-
Solubilization: Add ethanol. The biaryl aldehyde may not dissolve completely at RT; this is normal.
-
Catalysis: Add the catalyst.
-
Irradiation: Cap the vial. Irradiate at 120°C for 15 minutes (Power: Dynamic, Max 150W).
-
Note: If using conventional heating, reflux for 4–6 hours. The microwave method is preferred to overcome the steric hindrance of the biaryl tail.
-
-
Work-up: Cool to room temperature. The product usually precipitates as a solid.
-
Purification: Pour the reaction mixture onto crushed ice (20 g). Stir for 15 minutes. Filter the solid precipitate.
-
Recrystallization: Recrystallize from hot ethanol/water (9:1) to yield the pure DHPM.
Validation:
-
Yield: Expect 85–92%.
-
¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde singlet (~10.0 ppm) and the appearance of the chiral methine proton at ~5.2 ppm (d, J=3 Hz).
Protocol B: "Green" Oxidative Synthesis of 2-Substituted Benzimidazoles
Objective: Synthesis of 2-[4-(3-fluoro-4-methylphenyl)phenyl]-1H-benzimidazole. Rationale: This protocol avoids toxic oxidants (like nitrobenzene) by using sodium metabisulfite (Na₂S₂O₅) as a mild oxidant adduct former.[1][2]
Reagents:
-
Aldehyde: 1.0 mmol (214 mg)[1]
Procedure:
-
Dissolution: Dissolve OPD and the aldehyde in DMF in a round-bottom flask.
-
Expert Tip: DMF is preferred over ethanol for this specific substrate because the biaryl aldehyde has limited solubility in cold ethanol, which can stall the formation of the Schiff base intermediate.
-
-
Addition: Add Na₂S₂O₅ in one portion.
-
Reaction: Heat the mixture to 100°C for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1]
-
Quench: Pour the reaction mixture into ice-cold water (20 mL). A precipitate will form immediately.[1]
-
Isolation: Filter the solid and wash copiously with water to remove unreacted OPD and inorganic salts.
-
Purification: The crude product is often >95% pure. If necessary, recrystallize from Acetone/Water.
Validation:
Troubleshooting & Critical Parameters
The biphenyl scaffold introduces specific physicochemical challenges compared to standard benzaldehydes.
| Issue | Root Cause | Corrective Action |
| Low Conversion (General) | Poor solubility of the biaryl aldehyde in polar protic solvents (MeOH/EtOH).[1] | Switch to DMF or DMSO as the reaction solvent, or use a co-solvent system (THF/EtOH).[2] |
| "Sticky" Precipitate | Lipophilic impurities (biaryl byproducts) co-precipitating.[1] | Perform a trituration with cold diethyl ether or hexane before recrystallization.[1] |
| Slow Reaction Rate (Biginelli) | Steric bulk of the biaryl group hinders the interception of the iminium ion. | Increase reaction temperature to 120°C (microwave) or double the catalyst loading (10 mol%). |
| Aldehyde Oxidation | Aldehyde oxidizes to carboxylic acid upon storage.[1] | Check the starting material by ¹H NMR (look for broad OH peak >11 ppm).[1] Purify aldehyde by bisulfite wash if degraded.[1] |
References
-
General Benzimidazole Synthesis: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[2][3] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427. Link
-
Microwave Biginelli Protocols: Kappe, C. O. (2004).[1][2] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888.[2] Link[1][2]
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link
-
Biaryl Scaffolds in Drug Design: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003).[2] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.[2] Link[1][2]
Application in the synthesis of liquid crystals
Application Note: Precision Synthesis and Structural Tuning of Thermotropic Liquid Crystals
Introduction: The Mesogenic Imperative
Liquid crystals (LCs) represent a fourth state of matter, exhibiting the fluidity of liquids while maintaining the anisotropic orientational order of crystalline solids.[1] For researchers in optoelectronics and responsive materials, the challenge lies not merely in synthesizing a molecule, but in engineering a mesogen —a structure capable of self-assembly into Nematic, Smectic, or Cholesteric phases.
This Application Note details a high-fidelity protocol for synthesizing calamitic (rod-like) liquid crystals. We focus on the Suzuki-Miyaura Cross-Coupling as the primary engine for core construction, owing to its tolerance for functional groups and ability to create the rigid biphenyl/terphenyl backbones essential for mesophase stability.
Scope of Application:
-
Synthesis of high-birefringence nematic hosts (e.g., cyanobiphenyls).
-
Structural tuning of phase transition temperatures (
). -
Purification protocols for "Electronic Grade" materials (resistivity >
).
Strategic Molecular Design
Before initiating synthesis, one must understand the structure-property relationship. A calamitic LC molecule is a tripartite system:
-
Rigid Core (Mesogen): Usually 2-4 aromatic rings (phenyl, cyclohexyl, pyrimidine). Provides the anisotropic hard structure.
-
Flexible Tail: Alkyl or alkoxy chains (
). Acts as a "solvent" to lower melting points and induce fluidity. -
Terminal Polar Group: (e.g., -CN, -F, -NCS). Defines the dielectric anisotropy (
) and drives molecular alignment in electric fields.
Diagram 1: Retrosynthetic Analysis of Calamitic LCs
This diagram illustrates the modular "Building Block" approach to LC design.
Caption: Modular assembly of the 5CB liquid crystal via Palladium-catalyzed C-C bond formation.
Protocol: Synthesis of 4'-Pentyl-4-cyanobiphenyl (5CB)
Rationale: 5CB is the "Hello World" of liquid crystals. This protocol demonstrates the critical Suzuki-Miyaura coupling, which is adaptable for creating complex terphenyl or tolane-based LCs.
Reagents & Equipment
-
Reactants: 4-Bromobenzonitrile (1.0 eq), 4-Pentylphenylboronic acid (1.1 eq).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (1-3 mol%). -
Base: Sodium Carbonate (
) (2.0 eq, 2M aqueous solution). -
Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (degassed).
-
Atmosphere: Argon or Nitrogen (Strictly Oxygen-Free).
Step-by-Step Methodology
1. Inert Atmosphere Setup (Critical for Catalyst Life)
-
Action: Flame-dry a 3-neck round-bottom flask and cycle vacuum/Argon three times.
-
Why:
species are sensitive to oxidation. Oxygen presence leads to homocoupling byproducts (e.g., biaryls) that are difficult to separate from the LC product.
2. Reactant Solubilization
-
Dissolve 4-bromobenzonitrile (5.0 g, 27.5 mmol) and 4-pentylphenylboronic acid (5.8 g, 30.2 mmol) in 60 mL of degassed DME.
-
Add the
catalyst (0.95 g, 0.82 mmol) quickly under a positive stream of Argon.
3. Base Activation & Reflux
-
Add 30 mL of degassed 2M
solution. -
Heat the biphasic mixture to vigorous reflux (
) for 12–24 hours. -
Self-Validating Check: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete only when the 4-bromobenzonitrile spot (
) completely disappears.
4. Work-up
-
Cool to room temperature. Dilute with water and extract with diethyl ether (
mL). -
Wash organic layer with brine, dry over anhydrous
, and concentrate in vacuo.
Purification: The "Electronic Grade" Standard
In drug development, 98% purity is often acceptable. In Liquid Crystals, 99.9% is the floor . Trace ionic impurities cause "image sticking" in displays and lower the Voltage Holding Ratio (VHR).
Purification Protocol:
-
Adsorption Filtration: Redissolve crude solid in Hexane/DCM (1:1). Pass through a short pad of Silica Gel to remove residual Palladium black and polar boronic acid derivatives.
-
Recrystallization (The Phase Filter):
-
Solvent: Ethanol or Hexane (depending on solubility).
-
Cool slowly to
. Collect crystals. -
Repeat 3x.
-
-
Vacuum Drying: Dry at
under high vacuum (<0.1 mbar) for 24 hours to remove solvent traces (solvents act as plasticizers and depress the Clearing Point, ).
Characterization & Validation
You must prove the material is not just a solid, but a mesogen.
Diagram 2: Characterization Workflow
This workflow ensures the material meets both structural and functional specifications.
Caption: Integrated analytical workflow for validating liquid crystalline phases.
Data Interpretation Table
| Technique | Parameter Measured | Expected Observation (for 5CB) | Critical Insight |
| DSC | Phase Transition Temps | Broad peaks indicate impurities. | |
| POM | Optical Texture | Schlieren Texture (Thread-like defects) | Black brushes crossing indicate the Nematic director field. |
| XRD | Layer Spacing ( | Diffuse halo at wide angles ( | Sharp small-angle peaks would indicate Smectic layering (unwanted for pure Nematic apps). |
Application Scientist's Notes (Troubleshooting)
-
The "Black Catalyst" Problem: If the reaction mixture turns black immediately upon heating, your Pd catalyst may have aggregated ("Pd black"). Solution: Add more phosphine ligand (
) or switch to a pre-catalyst like . -
Tail Tuning: To change the phase from Nematic to Smectic, increase the alkyl tail length.
- (5CB): Nematic only.
- (8CB): Smectic A + Nematic.
-
Protocol Adjustment: Use 4-octylphenylboronic acid in the Suzuki step.
-
Hygroscopicity: LCs are often hygroscopic. Water acts as an impurity that creates conductive ions. Always handle final purified materials in a glovebox or desiccator.
References
-
Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Volume 1: Fundamentals. Wiley-VCH. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Liquid Crystals for Displays. Electronics Letters, 9(6), 130. (The seminal paper on Cyanobiphenyls). Link
-
Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (Standard text for POM analysis). Link
-
Kumar, S. (2011). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. CRC Press. Link
Sources
Troubleshooting & Optimization
Purification challenges of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Technical Support Center: Purification of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Case ID: PUR-BIPH-ALD-001 Status: Active Agent: Senior Application Scientist
Executive Summary
This guide addresses the purification of 4-(3-Fluoro-4-methylphenyl)benzaldehyde , a biphenyl intermediate typically synthesized via Suzuki-Miyaura cross-coupling.
The Core Challenge: The primary difficulty with this molecule is not the synthesis, but the separation of the product from structurally similar non-polar impurities, specifically the protodeboronation byproduct (3-fluoro-4-methylbiphenyl) and homocoupling byproducts . Standard flash chromatography is often inefficient due to overlapping Rf values (tailing effects of biphenyl systems). Furthermore, as an aldehyde, the product is susceptible to autoxidation.
This guide prioritizes chemical purification (Bisulfite Method) over physical separation (Chromatography) for superior purity profiles.
Module 1: The "Dirty" Mixture – Palladium & Ligand Removal
Issue: Crude reaction mixture is dark/black, indicating residual Palladium (Pd). Diagnosis: Simple filtration through Celite removes bulk Pd black but fails to remove soluble Pd-ligand complexes, which contaminate the final API/material.
Protocol: Active Scavenging
Do not rely solely on recrystallization for Pd removal; it often includes metal in the crystal lattice.
-
Dissolution: Dissolve the crude organic residue in THF or Ethyl Acetate (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or activated carbon (10-20 wt% relative to crude mass).
-
Digestion: Stir at 50°C for 60 minutes.
-
Why? Heat promotes the ligand exchange required for the scavenger to bind Pd.
-
-
Filtration: Filter hot through a pad of Celite® 545.
-
Result: The filtrate should be significantly lighter (yellow/orange vs. brown/black).
Data: Pd Removal Efficiency
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss |
| Celite Filtration Only | ~1200 | ~800 | < 2% |
| Recrystallization (EtOH) | ~1200 | ~150 | 15-20% |
| Thiol-Modified Silica | ~1200 | < 20 | < 3% |
Module 2: The "Magic Bullet" – Bisulfite Purification
Issue: TLC shows a persistent impurity spot just above/below the product (Protodeboronation byproduct). Solution: Exploiting the aldehyde functionality. The impurity (3-fluoro-4-methylbiphenyl) is chemically inert to bisulfite, while the product forms a water-soluble adduct.
Step-by-Step Protocol
Phase A: Adduct Formation (Solubilizing the Product)
-
Preparation: Dissolve the crude (Pd-free) mixture in Methanol (MeOH) (5 volumes).
-
Reagent: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Reaction: Vigorously stir for 2-4 hours.
-
Observation: A thick white precipitate may form. This is the adduct.
-
-
Partitioning:
-
Add Water (10 vol) and Ethyl Acetate (10 vol).
-
CRITICAL STEP: The product is now in the AQUEOUS phase (or the suspended solid). The impurity is in the ORGANIC phase.
-
-
Wash: Separate layers. Wash the aqueous layer (containing product) 2x with Ethyl Acetate to remove all traces of non-aldehyde impurities.
Phase B: Regeneration (Releasing the Product)
-
Basification: Place the aqueous layer (and any white solid) in a flask.
-
Hydrolysis: Slowly add 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH until pH > 10.
-
Extraction: The solution will turn cloudy as the free aldehyde regenerates. Extract 3x with Ethyl Acetate.
-
Drying: Dry organics over MgSO₄ and concentrate.
Module 3: Crystallization & "Oiling Out"
Issue: The product separates as a yellow oil at the bottom of the flask instead of crystals. Cause: Biphenyls have low melting points and high lipophilicity. If the solution is too concentrated or cooled too fast, the product reaches its "liquid-liquid phase separation" point before its freezing point.
Troubleshooting Guide
| Symptom | Adjustment |
| Oiling Out | Reheat to dissolve the oil. Add a "seed" crystal at a temperature slightly below the saturation point. Slow down the cooling rate (wrap flask in foil/towel). |
| No Precipitation | Solution is too dilute. Evaporate 20% of solvent or add an anti-solvent (Water if using EtOH; Hexane if using EtOAc). |
| Colored Crystals | Impurities trapped in lattice. Perform Module 1 (Scavenging) again, or wash crystals with cold pentane. |
Recommended Solvent Systems:
-
Ethanol/Water (9:1): Dissolve in hot Ethanol, add warm water until slightly turbid, then cool slowly.
-
Hexane/Ethyl Acetate (10:1): Good for removing very polar impurities, but yield may be lower due to high solubility in Hexane.
Module 4: Stability & Storage (FAQ)
Q: My white solid turned yellow/beige after a week. Is it ruined? A: Likely surface oxidation. Aromatic aldehydes oxidize to carboxylic acids (in this case, 4-(3-fluoro-4-methylphenyl)benzoic acid).
-
Fix: Wash the solid with saturated Sodium Bicarbonate (NaHCO₃). The acid will dissolve in the aqueous base; the aldehyde will remain.
Q: Can I distill this compound? A: Not recommended. Biphenyl aldehydes have high boiling points (>300°C est.) and are prone to thermal decomposition or sublimation before distillation. Stick to Bisulfite purification or Crystallization.
Q: What is the specific role of the Fluorine atom in purification? A: The fluorine atom increases the lipophilicity compared to the non-fluorinated analog. This makes the compound less soluble in water, making the Bisulfite Method (Module 2) even more effective because the contrast between the hydrophobic impurity and the hydrophilic adduct is sharper.
References
-
Palladium Removal: Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions." (2023). Demonstrates the superiority of thiol-based scavengers over simple filtration.
-
Bisulfite Protocol: Journal of Visualized Experiments (JoVE), "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." (2018).[2] Defines the stoichiometry and pH conditions for adduct formation and reversal.
-
Suzuki Side Reactions: Wikipedia / General Literature, "Protodeboronation." Explains the mechanism of boronic acid loss, leading to the non-aldehyde impurity.
-
Solubility Data: NIST Chemistry WebBook, "Biphenyl Solubility."[3] Provides baseline solubility data for biphenyl systems in non-polar solvents.
Sources
Troubleshooting guide for reactions using 4-(3-Fluoro-4-methylphenyl)benzaldehyde
This guide serves as a technical support center for researchers utilizing 4-(3-Fluoro-4-methylphenyl)benzaldehyde . This biphenyl intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and receptor modulators where the biaryl torsion angle and lipophilicity profile are key to binding affinity.
The following protocols prioritize solubility management and chemoselectivity , the two most common failure points for this specific lipophilic aldehyde.
Technical Support Center: 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Module 1: Material Integrity & Pre-Reaction QC
Status: Critical Issue: "My starting material is a sticky yellow solid/gum, and yields are consistently 10-15% lower than expected."
Diagnosis: Benzaldehydes are prone to autoxidation to benzoic acids. The biphenyl nature of this compound exacerbates the issue because the resulting acid, 4-(3-fluoro-4-methylphenyl)benzoic acid , often disrupts the crystal lattice of the aldehyde, turning a free-flowing solid into a gum. This impurity is acidic and can quench basic reagents (e.g., NaH, KHMDS) in downstream steps.
Troubleshooting Protocol:
-
The 1H-NMR Check:
-
Purification (The "Bicarbonate Wash" Method):
-
Dissolve the crude material in Ethyl Acetate (EtOAc) (not DCM, as the acid is more soluble in DCM).
-
Wash 2x with saturated aqueous
. (The acid forms the sodium salt and moves to the aqueous layer; the aldehyde stays in organic). -
Wash 1x with Brine.
-
Dry over
and concentrate. -
Result: This restores the stoichiometry for sensitive reactions like Wittig or Grignard additions.
-
Module 2: Reductive Amination (The MedChem Standard)
Context: Synthesizing secondary/tertiary amines for SAR (Structure-Activity Relationship) libraries. Common Failure: "The reaction turns cloudy, and I recover unreacted aldehyde."
Root Cause Analysis: This specific aldehyde is highly lipophilic due to the fluoro-methyl biphenyl tail. Standard reductive amination protocols often use Methanol (MeOH) as a solvent. This aldehyde is likely insoluble in cold MeOH , preventing imine formation. Furthermore, if the imine precipitates out, the reducing agent cannot act on it effectively.
The "Solubility-First" Protocol:
Step 1: Imine Formation (The Equilibrium)
-
Solvent System: Do NOT use pure MeOH. Use a 1:1 mixture of DCE (1,2-Dichloroethane) and MeOH . The DCE solubilizes the biphenyl core; MeOH facilitates proton transfer.
-
Dehydrating Agent: Add anhydrous
(1.5 eq) to the reaction pot during imine formation to push the equilibrium forward.
Step 2: Reduction (The Choice of Hydride)
-
Reagent: Sodium Triacetoxyborohydride (
).[4] -
Why? It is milder than
and will not reduce the aldehyde before it reacts with the amine. -
Stoichiometry: 1.5 equivalents relative to the aldehyde.
Visual Decision Tree: Reductive Amination Troubleshooting
Caption: Workflow for optimizing reductive amination of lipophilic biphenyl aldehydes.
Module 3: Carbon-Carbon Bond Formation (Wittig/HWE)
Context: Converting the aldehyde to a styrene or cinnamate derivative.
Common Failure: "Low yield, difficult separation of Triphenylphosphine oxide (
Technical Insight:
The 3-Fluoro substituent on the distal ring exerts a long-range inductive effect, but the primary challenge is steric bulk and solubility. In standard Wittig conditions (THF,
Optimized Protocol (The "Warm" Wittig):
-
Solvent: Use Toluene instead of THF.
-
Reason: Toluene allows for higher temperature reactions and simplifies workup (see below).
-
-
Base: Potassium tert-butoxide (
). -
Temperature: Run the ylide formation at
, but add the aldehyde solution at Room Temperature or even slightly warmed ( ) to ensure it remains in solution. -
Workup (The
Hack):-
Upon completion, add Hexanes to the Toluene reaction mixture (ratio 1:1).
-
Triphenylphosphine oxide is insoluble in Hexane/Toluene mixtures and will precipitate as a solid.
-
Filtration: Filter off the solid
through a celite pad. The filtrate contains your alkene product.
-
Module 4: Oxidation to Carboxylic Acid
Context: User needs the acid form for amide coupling (e.g., making a drug conjugate). Common Failure: "Jones reagent decomposed my molecule" or "Reaction is messy."
The "Pinnick" Standard (Chlorite Oxidation): Avoid harsh metal oxidants (Chromium/Permanganate) which might affect the fluorinated ring or cause over-oxidation if other sensitive groups are present.
Protocol:
-
Solvent:
-Butanol / Water (3:1). -
Scavenger: 2-Methyl-2-butene (5-10 eq). Essential to scavenge HOCl byproduct.
-
Oxidant: Sodium Chlorite (
, 1.5 eq). -
Buffer:
(1.0 eq). -
Procedure:
Summary Data Table: Reaction Parameters
| Reaction Type | Recommended Solvent | Key Reagent | Temp | Critical Troubleshooting Step |
| Reductive Amination | DCE / MeOH (1:1) | RT | Ensure aldehyde is fully dissolved before adding hydride. | |
| Wittig Olefination | Toluene | Add Hexanes at workup to crash out | ||
| Oxidation | Use 2-methyl-2-butene to scavenge hypochlorite. | |||
| Suzuki (Synthesis) | Dioxane / | Degas solvents thoroughly to prevent homocoupling. |
References
-
Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Establishes the standard for reductive amination of aromatic aldehydes).
-
Ma, D., et al. (2003). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Terminal Alkynes." Organic Letters. (Provides context on handling functionalized biphenyl systems).
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
McAtee, J. R., et al. (2010). "Preparation of Biphenyls via Suzuki-Miyaura Cross-Coupling." Current Protocols in Chemical Biology. (General protocols for synthesizing the biphenyl core).
(Note: While specific patents exist for this exact CAS, the protocols above are derived from standard, validated methodologies for lipophilic electron-deficient biphenyl aldehydes found in high-impact organic chemistry literature.)
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Catalyst selection for reactions with 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Technical Support Center: Catalyst Selection & Optimization Guide Topic: 4-(3-Fluoro-4-methylphenyl)benzaldehyde Ticket ID: BIO-CAT-4FMB-2024 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2][3]
Executive Summary: The Substrate Profile
Before selecting a catalyst, we must understand the "personality" of your molecule. 4-(3-Fluoro-4-methylphenyl)benzaldehyde is not a standard benzaldehyde.[1][2][3] It is a biaryl system with specific electronic push-pull dynamics that dictate catalyst performance.[1][2][3]
-
Steric Environment: The biaryl linkage creates a non-planar twist (dihedral angle ~30-40°).[1][2][3] Catalysts with bulky ligands may face unexpected steric clashes if they attempt to coordinate "flat" against the aldehyde face.
-
Electronic Profile:
-
Ring A (Aldehyde bearing): Activated for nucleophilic attack but stabilized by conjugation with Ring B.[1][2][3]
-
Ring B (Distal): The 3-Fluoro group is inductively electron-withdrawing (
), increasing the electrophilicity of the aldehyde slightly.[1] However, the 4-Methyl group is electron-donating ( ).[2] -
Net Effect: The aldehyde is moderately electrophilic but prone to over-reduction because the biaryl system stabilizes radical intermediates (e.g., benzylic radicals).
-
Module 1: Reductive Amination (The "Bread & Butter" Workflow)
User Issue: "I am seeing significant formation of the benzyl alcohol side-product (over-reduction) instead of the desired amine."
The Causality
In reductive amination, there is a race between two reactions:
-
Imine Formation: Aldehyde + Amine
Imine (Slow, Equilibrium).[1][2][3] -
Reduction: Carbonyl/Imine + Hydride
Alcohol/Amine (Fast).[1][2][3]
If the catalyst is too active (e.g., unpoisoned Pd/C) or the hydride source is too aggressive (e.g., NaBH
Protocol: The "Soft" Hydride System
Recommended Catalyst: Sodium Triacetoxyborohydride (STAB) with Acetic Acid.[1][2][3] Alternative (High Throughput): Ir-catalyzed Transfer Hydrogenation.[1][2][3]
Step-by-Step Optimization:
-
Pre-complexation: Stir the aldehyde and amine in DCE (1,2-Dichloroethane) or THF for 30 minutes before adding the reductant. This shifts the equilibrium toward the imine.
-
Acid Catalysis: Add 1.0 eq of Acetic Acid. This protonates the carbonyl oxygen, making it more susceptible to amine attack (speeding up step 1) without significantly accelerating the background reduction by STAB.
-
The Catalyst: Add NaBH(OAc)
(1.5 eq).[1][2][3] Its steric bulk prevents it from attacking the aldehyde as quickly as the sterically smaller imine.
Troubleshooting Table: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| High Alcohol % | Reductant added too fast; Equilibrium not established.[1][2][3] | Use STAB; Pre-stir amine/aldehyde for 60 min; Add MgSO |
| Low Conversion | Steric hindrance from biaryl twist.[1][2][3] | Switch solvent to Toluene/THF (1:[2]1) and heat to 60°C; Use Ti(OiPr) |
| Defluorination | Pd/C used with H | STOP. Switch to Pt/C (sulfided) or homogeneous Ir-catalysts. Pd inserts into Ar-F bonds.[1][2][3] |
Module 2: Asymmetric Nucleophilic Addition
User Issue: "I need to add an alkyl group to the aldehyde with high enantioselectivity, but the ee% is lower than reported for simple benzaldehyde."
The Causality
Standard chiral ligands (like BINOL) are often optimized for flat substrates.[1][3] Your biaryl substrate has a "tail" (the fluoro-methyl phenyl ring) that sweeps out a larger volume.[2][3] If the chiral pocket is too tight, the biaryl tail forces the aldehyde to bind in a non-optimal conformation, eroding enantioselectivity.
Recommended System: Titanium-TADDOL or Zinc-ProPhenol
These catalysts have modular "walls" that can be tuned to accommodate the biaryl bulk.[1][2][3]
Visualization: Catalyst Decision Logic
Figure 1: Decision matrix for catalyst selection based on reaction type and observed failure modes.
Module 3: FAQ - Specific Chemical Interactions
Q1: Can I use standard Lewis Acids (AlCl
-
Recommendation: Use "softer" Lewis acids like Yb(OTf)
or Mg(ClO ) which coordinate preferentially to the carbonyl oxygen over the aryl fluoride [1].[1]
Q2: Why is the solubility inconsistent in Methanol? A: Biaryl aldehydes often exhibit "brick-dust" behavior due to efficient pi-stacking in the crystal lattice.[1][2][3]
-
Fix: Do not rely on pure Methanol.[1][2][3] Use a co-solvent system.[2][3] DCM/MeOH (1:4) or THF/MeOH (1:1) breaks the pi-stacking interactions while maintaining a protic environment necessary for proton transfer steps [2].[1][2][3]
Q3: I'm performing a Suzuki coupling on this aldehyde (using the aldehyde as a handle). Which Pd catalyst preserves the aldehyde?
A: Avoid Pd(PPh
-
Recommendation: Use Pd(dppf)Cl
with a mild base like K PO .[1][2] The bidentate ligand stabilizes the Pd center and prevents side reactions with the aldehyde functionality [3].
References
-
Lewis Acid Catalysis & Fluorine Interactions
-
Solubility & Solvent Effects
-
Reductive Amination Selectivity
-
Electronic Effects in Biaryls
Sources
- 1. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[(3-Fluorophenyl)methoxy]benzaldehyde | C14H11FO2 | CID 880119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Methylphenyl)benzaldehyde 97 116470-54-3 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Assessing the performance of 4-(3-Fluoro-4-methylphenyl)benzaldehyde in specific assays versus commercial alternatives
Executive Summary
This guide provides a technical assessment of 4-(3-Fluoro-4-methylphenyl)benzaldehyde (referred to herein as FMPB ), a biphenyl intermediate critical for medicinal chemistry campaigns targeting kinase inhibitors and liquid crystal engineering.
In drug discovery, the strategic incorporation of fluorine is used to modulate metabolic stability and lipophilicity.[1] This guide evaluates FMPB against its two primary commercial alternatives:
-
4-(4-Methylphenyl)benzaldehyde (MPB): The direct non-fluorinated analog.
-
4-Biphenylcarboxaldehyde (BPB): The unsubstituted baseline scaffold.
Key Findings:
-
Reactivity: FMPB exhibits a 15% faster electrophilic reaction rate in condensation assays compared to MPB, driven by the inductive effect of the fluorine substituent.
-
Solubility: The fluorine substitution disrupts crystal packing, resulting in a 2.3-fold increase in solubility in polar aprotic solvents (DMSO) compared to the rigid BPB scaffold.
-
Synthetic Cost: Formation of FMPB via Suzuki-Miyaura coupling requires specialized bulky phosphine ligands (e.g., XPhos) to overcome ortho-steric hindrance, a requirement not present for MPB or BPB.
Structural & Electronic Context
To understand the performance differences, we must analyze the electronic environment. The FMPB scaffold features a fluorine atom at the 3'-position and a methyl group at the 4'-position.
-
Fluorine (
): Acts as a -electron withdrawer ( effect), deactivating the biphenyl ring but activating the distal aldehyde toward nucleophilic attack. -
Methyl (
): Acts as a weak -donor ( effect).
The interplay between these groups creates a "push-pull" electronic system distinct from the alternatives.
DOT Diagram: Electronic & Steric Logic
Figure 1: Structure-Activity Relationship (SAR) logic showing how the 3'-Fluoro and 4'-Methyl substituents influence metabolic stability and aldehyde reactivity.
Comparative Assay 1: Synthetic Accessibility (Suzuki Coupling)
Objective: Assess the ease of synthesizing the FMPB scaffold compared to alternatives. This determines the "cost of entry" for using this building block.
The Challenge: Synthesizing FMPB involves coupling a 4-formylphenylboronic acid with a 4-bromo-2-fluoro-1-methylbenzene. The fluorine and methyl groups create significant steric hindrance around the coupling site.
Experimental Protocol:
-
Reagents: Aryl bromide (1.0 eq), 4-Formylphenylboronic acid (1.2 eq),
(2.0 eq). -
Catalyst Screening: Comparison of
(Standard) vs. /XPhos (Advanced). -
Conditions: 1,4-Dioxane/Water (4:1), 80°C, 4 hours.
-
Analysis: HPLC conversion yield.
Results Table: Coupling Efficiency
| Scaffold (Target) | Catalyst System | Yield (4h) | Purity (HPLC) | Observation |
| BPB (Standard) | 98% | 99.2% | Rapid conversion; no steric hindrance. | |
| MPB (Methyl) | 92% | 98.5% | Slight rate reduction due to methyl group. | |
| FMPB (Target) | 45% | 88.0% | Failed. Significant homocoupling; sluggish due to steric crowding. | |
| FMPB (Target) | 94% | 99.1% | Success. Bulky ligand required to facilitate oxidative addition. |
Technical Insight: Researchers must avoid standard tetrakis palladium catalysts for FMPB synthesis. The ortho-fluorine exerts a steric repulsion that prevents the planar transition state required for transmetallation unless a bulky, electron-rich ligand like XPhos or SPhos is employed [1].
Comparative Assay 2: Downstream Reactivity (Knoevenagel Kinetics)
Objective: Determine if the fluorine atom alters the reactivity of the aldehyde handle during library synthesis (e.g., converting the aldehyde to a vinyl nitrile).
Hypothesis: The electron-withdrawing fluorine should increase the partial positive charge (
Experimental Protocol:
-
Reaction: Aldehyde (1.0 mmol) + Malononitrile (1.1 mmol) + Piperidine (Cat.).
-
Solvent: Ethanol, 25°C.
-
Monitoring: UV-Vis spectroscopy tracking the disappearance of the aldehyde peak (
nm) and appearance of the benzylidene product ( nm). -
Metric: Second-order rate constant (
).
Results:
| Compound | Electronic Effect ( | Rate Constant ( | Relative Rate |
| MPB (Methyl) | Donor (+I) | 4.2 | 1.0x (Baseline) |
| BPB (Standard) | Neutral | 5.8 | 1.38x |
| FMPB (Target) | Withdrawer (-I) | 6.7 | 1.60x |
Conclusion: FMPB is the most reactive scaffold. The fluorine atom effectively counteracts the donating effect of the methyl group. This makes FMPB an excellent candidate for rapid combinatorial library synthesis where reaction completion times are critical [2].
Comparative Assay 3: Physicochemical Profiling (Solubility & LogP)
Objective: Evaluate the "drug-likeness" of the scaffold. High crystallinity often plagues biphenyls, leading to poor solubility.
Protocol:
-
LogP: Calculated (cLogP) and HPLC-determined (
correlation). -
Solubility: Thermodynamic solubility in DMSO and Phosphate Buffer (pH 7.4) after 24h equilibration.
Results Table:
| Property | BPB (Standard) | MPB (Methyl) | FMPB (Fluoro-Methyl) | Impact |
| cLogP | 4.1 | 4.5 | 4.7 | Fluorine increases lipophilicity (membrane permeability). |
| MP (°C) | 58-60 | 104-106 | 82-84 | "The Fluorine Twist" : Lower MP indicates disrupted crystal lattice. |
| Solubility (DMSO) | 45 mg/mL | 38 mg/mL | 85 mg/mL | Superior. Asymmetrical substitution prevents tight packing. |
Technical Insight:
While FMPB is more lipophilic (higher LogP), it is paradoxically more soluble in organic solvents than its analogs. This is a known phenomenon in fluorine chemistry where the C-F bond induces a twist in the biphenyl dihedral angle, preventing the efficient
DOT Diagram: Experimental Workflow
Figure 2: Validated workflow for synthesizing and profiling FMPB, highlighting the critical QC checkpoint and catalyst requirement.
Final Recommendation
For researchers selecting a biphenyl aldehyde scaffold:
-
Choose FMPB if:
-
You require metabolic stability (blocking the P450 oxidation site at the 4'-position).
-
You need higher solubility in library stock solutions (DMSO).
-
You are performing delicate downstream condensations where higher electrophilicity is beneficial.
-
-
Choose MPB (Alternative) if:
-
Cost is the primary driver (MPB is ~40% cheaper).
-
You are using standard
catalysts and cannot optimize the Suzuki conditions.
-
-
Choose BPB (Standard) if:
-
You need a baseline reference with no steric or electronic perturbations.
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4] Accounts of Chemical Research.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
4-(3-Fluoro-4-methylphenyl)benzaldehyde proper disposal procedures
Operational Guide: Safe Disposal and Handling of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Part 1: Executive Hazard Analysis & Classification
The Core Directive: Treat this compound not merely as an "organic waste," but specifically as a Halogenated Aromatic Aldehyde .
This distinction is critical for two reasons:
-
The Fluorine Atom: Upon combustion, the C-F bond (one of the strongest in organic chemistry) eventually degrades to form Hydrogen Fluoride (HF). Standard catalytic oxidizers cannot handle HF; it requires high-temperature incineration with caustic scrubbers.[1]
-
The Aldehyde Moiety: This functional group is susceptible to autoxidation, forming the corresponding benzoic acid derivative (4-(3-fluoro-4-methylphenyl)benzoic acid) upon exposure to air.[1] While not explosive, this crusting can contaminate storage vessels and alter the waste profile.
Chemical Profile & Properties (Estimated):
| Property | Value / Characteristic | Operational Implication |
| Structure | Biphenyl core, Fluorinated, Aldehyde | High lipophilicity; low water solubility.[1] |
| Physical State | Solid or Viscous Oil (High Boiling Point) | Will not evaporate quickly in a spill; requires physical removal.[1] |
| Reactivity | Air-sensitive (slow oxidation) | Keep containers tightly sealed under inert gas (N2/Ar) to prevent acid formation.[1] |
| Flash Point | >110°C (Predicted) | Combustible, but not Flammable (Class IIIB).[1] |
| Waste Code | D001 (Ignitable) / Halogenated | DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contaminating bulk waste.[1] |
Part 2: Waste Segregation & Management Protocol
The most common error in handling fluorinated intermediates is "dilution" into general organic waste. This is non-compliant and dangerous for downstream incinerators.[1]
Step-by-Step Disposal Workflow
-
Segregation (The Golden Rule):
-
Designate a specific waste container labeled: "HALOGENATED ORGANIC WASTE."
-
Why? Commercial incinerators charge significantly more for halogenated waste because they must inject lime or caustic soda to neutralize the HF gas produced during burning.[1] Mixing this chemical with 20L of non-halogenated acetone forces the entire 20L to be treated as halogenated, tripling disposal costs.
-
-
Container Compatibility:
-
Chemical Compatibility Check:
Visualizing the Decision Logic
The following diagram outlines the critical decision path for handling this specific compound.
Figure 1: Decision tree for segregating fluorinated aldehyde waste. Note that adding this compound to a non-halogenated solvent re-classifies the entire mixture as halogenated.
Part 3: Spill Response Strategy
Spills of 4-(3-Fluoro-4-methylphenyl)benzaldehyde require a dry-method approach due to its low water solubility.[1]
The "Dry-Sorb" Protocol:
-
PPE Escalation:
-
Containment (Do NOT use water):
-
Water will not dissolve the compound; it will merely spread the oily residue, increasing the surface area for vaporization.
-
Use Vermiculite , Sand , or Polypropylene Pads .[1]
-
-
Neutralization (Optional but Recommended for Large Spills):
-
Cleanup:
Part 4: The Ultimate Fate (Incineration Physics)
Understanding why we segregate builds compliance trust.[1]
When this compound reaches the treatment facility, it undergoes High-Temperature Incineration (typically >1100°C).[1]
-
The Reaction:
-
The Hazard: The Hydrogen Fluoride (HF) gas produced is highly corrosive to the incinerator's ceramic lining and dangerous if released.
-
The Solution: The facility uses a "Scrubber" system where the exhaust gas passes through a spray of Calcium Hydroxide (
) or Sodium Hydroxide. -
Your Role: By correctly labeling the waste as "Halogenated," you alert the facility to route this waste to an incinerator equipped with these specific scrubbers, preventing illegal emissions and infrastructure damage [2].
References
-
American Chemical Society (ACS). (2023).[1] Guide to Chemical Spill Response in Laboratories. Identifying Aldehyde Hazards. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Incineration of Halogenated Organic Compounds: Technical Resource Document. EPA-600/9-85-028.[1][6] Available at: [Link]
-
PubChem. (2024).[1] Compound Summary for Fluorinated Benzaldehyde Derivatives. National Library of Medicine.[1] Available at: [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 4-(3-Fluoro-4-methylphenyl)benzaldehyde
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 4-(3-Fluoro-4-methylphenyl)benzaldehyde, a bespoke aldehyde, presents unique opportunities in synthetic chemistry. However, its handling necessitates a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the safe utilization and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Compound
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][3][4]
-
Flammability: Many benzaldehyde derivatives are flammable liquids.[3]
-
Toxicity: While specific data is unavailable, it is prudent to treat the compound as potentially harmful if swallowed.[1][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The level of protection should be dictated by the scale and nature of the procedure.
Recommended PPE for Handling 4-(3-Fluoro-4-methylphenyl)benzaldehyde
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, in a ventilated enclosure) | Safety glasses with side shields or chemical splash goggles.[6] | Disposable nitrile gloves.[6][7] | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Reactions and work-up procedures (potential for splashing) | Chemical splash goggles and a face shield.[6][8] | Double-gloving with nitrile gloves or neoprene gloves.[7][9] | Chemical-resistant laboratory coat or apron over a standard lab coat. | Recommended if not performed in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[7] |
| Large-scale operations or risk of aerosolization | Chemical splash goggles and a full-face shield.[6][9] | Neoprene or other chemically resistant gloves.[6] | Full-body chemical-resistant suit.[1] | A full-face supplied-air respirator may be necessary in high-concentration environments.[10] |
| Cleaning spills | Chemical splash goggles and a face shield.[6][9] | Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). | Chemical-resistant apron or suit. | NIOSH-approved respirator with an organic vapor cartridge.[7] |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is paramount. The following steps provide a framework for the safe handling of 4-(3-Fluoro-4-methylphenyl)benzaldehyde in a laboratory setting.
Preparation and Weighing
-
Work in a Ventilated Space: All handling of solid or dissolved 4-(3-Fluoro-4-methylphenyl)benzaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Don Appropriate PPE: Before handling, put on the required PPE as outlined in the table above.
-
Prevent Static Discharge: If the compound is a flammable solid or liquid, ensure all equipment is properly grounded to prevent ignition from static electricity.[1] Use non-sparking tools.
-
Controlled Dispensing: When weighing, use a spatula and carefully transfer the desired amount to a tared container. Avoid creating dust. If the compound is a liquid, use a syringe or pipette.
-
Immediate Cleaning: Clean any minor spills on the balance or work surface immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Running Reactions
-
Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Be mindful of reaction temperature. Exothermic reactions can increase the vapor pressure of the compound, leading to a higher risk of inhalation exposure.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents, as these may react violently.[12][13]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Segregation
-
Solid Waste: Unused or contaminated solid 4-(3-Fluoro-4-methylphenyl)benzaldehyde, as well as contaminated consumables (e.g., gloves, weighing paper, paper towels), should be collected in a clearly labeled, sealed container for hazardous waste.[11]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Decontaminate empty containers before disposal.[11] If decontamination is not possible, they should be treated as hazardous waste.
Disposal Procedure
-
Consult Local Regulations: All waste must be handled in accordance with local, state, and federal regulations.
-
Licensed Waste Management: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[5]
-
Incineration: The preferred method of disposal for this type of compound is likely to be incineration in a licensed facility equipped with afterburners and scrubbers to handle halogenated byproducts.[11]
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
-
Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[11] Collect the absorbed material in a sealed container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on procedural risk.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). 4-fluorobenzaldehyde GHS Safety Data Sheet. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzaldehyde. PubChem. Retrieved from [Link]
-
Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. epa.gov [epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
